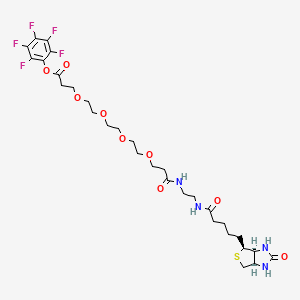
CCT245731
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT245731 is an inactive analogue of pictilisib to be used as the negative control.
Wissenschaftliche Forschungsanwendungen
Overview of Research Applications
CCT245731 is a compound with potential applications in various scientific research areas. While the search for specific applications of this compound in the scientific literature did not yield direct results, it is important to understand the broader context in which such compounds are studied and utilized.
Enhancing Learning Environments : Chemical compounds like this compound might be used in educational settings, such as computerized chemistry labs, to enhance learning outcomes. Dori and Sasson (2008) found that integrating computerized experiments in chemistry education significantly improved students' graphing skills and chemical understanding ((Dori & Sasson, 2008)).
Innovation in Scientific Research : Compounds like this compound may be important in emerging areas of scientific research, such as genomics and nanotechnology. Schuurbiers and Fisher (2009) emphasized the significance of addressing social concerns in the research process of new technological developments ((Schuurbiers & Fisher, 2009)).
Collaborative Creativity in Scientific Studies : The use of innovative methods in research, potentially including the use of compounds like this compound, could foster creativity in scientific studies. Astutik and Prahani (2018) showed that using collaborative creativity models in education enhanced students' scientific creativity ((Astutik & Prahani, 2018)).
Evaluating Research Institutions : The efficacy of research institutions, which may utilize compounds like this compound, can be assessed using methods like the DEA with preference information. Zhao Ershuai (2008) highlighted this approach in evaluating the efficiency of high-technology institutions ((Zhao Ershuai, 2008)).
Cancer Survivorship Research : Compounds like this compound might be relevant in the context of cancer research. The Childhood Cancer Survivor Study (CCSS) serves as an example of a comprehensive study aimed at understanding the long-term effects of cancer and its treatment ((Leisenring et al., 2009)).
Computational Biology in Research : The Center for Computational Biology (CCB) is an example of how computational methods, potentially involving compounds like this compound, are employed in studying biological structures and functions ((Toga et al., 2012)).
Advances in Nanoparticle Synthesis : Compounds like this compound might play a role in the synthesis of novel materials, such as inorganic nanoparticles. Cushing, Kolesnichenko, and O'Connor (2004) discussed the significance of such developments in chemical research ((Cushing et al., 2004)).
Management Models in Research Units : The effectiveness of research units, possibly utilizing compounds like this compound, can be enhanced through integrated management models, as discussed by Rodrigues (2018) ((Rodrigues, 2018)).
Eigenschaften
Molekularformel |
C27H33N5O2S2 |
|---|---|
Molekulargewicht |
523.71 |
IUPAC-Name |
2-(1H-Indazol-4-yl)-4-(4-methylpiperidin-1-yl)-6-((4-(methylsulfonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C27H33N5O2S2/c1-17-10-12-32(13-11-17)27-25-24(29-26(30-27)21-4-3-5-23-22(21)16-28-31-23)15-19(35-25)14-18-6-8-20(9-7-18)36(2,33)34/h3-5,15-18,20H,6-14H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
VNLYZNJIAWQBIZ-UHFFFAOYSA-N |
SMILES |
O=S(C1CCC(CC2=CC3=NC(C4=CC=CC5=C4C=NN5)=NC(N6CCC(C)CC6)=C3S2)CC1)(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCT-245731; CCT 245731; CCT245731 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
